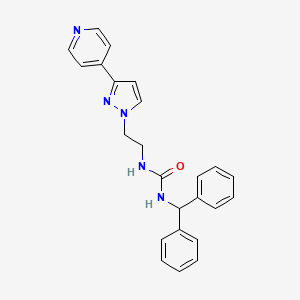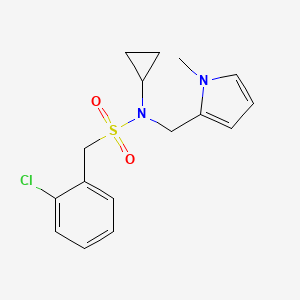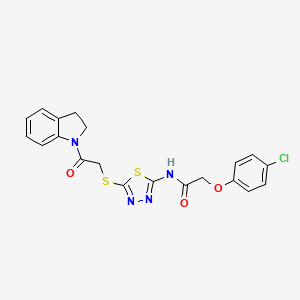![molecular formula C16H15NO4S B2537162 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid CAS No. 750613-84-4](/img/structure/B2537162.png)
3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid is a chemical compound with the CAS Number: 750613-84-4 . It has a molecular weight of 317.37 . The IUPAC name for this compound is 3-[(allylanilino)sulfonyl]benzoic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C16H15NO4S/c1-2-11-17(14-8-4-3-5-9-14)22(20,21)15-10-6-7-13(12-15)16(18)19/h2-10,12H,1,11H2,(H,18,19) . This code provides a specific description of the molecule’s structure.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Catalysis
3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid and its derivatives play a significant role in chemical synthesis and catalysis. For instance, sulfamoylbenzoic acids, containing both benzoic acid and sulphonamide moieties, are synthesized through specific strategies involving sulphonation, oxidation, and reaction with dialkyl amine. These compounds serve as precursors for various chemical transformations due to their reactivity and structural diversity. Notably, the synthesis methodology can be adapted for creating a wide range of dialkylsulphamylbenzoic acids, showcasing the versatility of these compounds in synthetic chemistry (Ashnagar, Naseri, & Naderi, 2016).
Environmental and Industrial Applications
Benzoic acid and its derivatives, including sulfamoyl benzoic acid compounds, are extensively used due to their antibacterial and antifungal properties. These compounds find applications in preserving food, cosmetics, and pharmaceutical products. Their widespread use and natural occurrence in various environmental matrices highlight their importance in both industrial applications and environmental safety. The review by del Olmo, Calzada, and Nuñez (2017) discusses the uses, exposure, and controversy surrounding these compounds, emphasizing their significance in daily life and industrial practices (del Olmo, Calzada, & Nuñez, 2017).
Pharmaceutical Research
In the realm of pharmaceutical research, the metabolism and enzyme interactions of novel antidepressants have been studied, highlighting the oxidative metabolism involving compounds structurally related to this compound. These studies provide insights into the metabolic pathways and the role of specific enzymes in the biotransformation of therapeutic compounds. This knowledge is crucial for the development of drugs with improved efficacy and safety profiles (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).
Plant Science and Agriculture
The role of benzoic acid derivatives in plant science, particularly in inducing multiple stress tolerance in plants, has been explored. These compounds, including sulfosalicylic acid and methyl salicylic acid, have been effective in inducing tolerance to various environmental stresses. This research suggests potential agricultural applications, where such compounds could be used to enhance crop resilience against climate variability (Senaratna, Merritt, Dixon, Bunn, Touchell, & Sivasithamparam, 2004).
Safety and Hazards
Propiedades
IUPAC Name |
3-[phenyl(prop-2-enyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c1-2-11-17(14-8-4-3-5-9-14)22(20,21)15-10-6-7-13(12-15)16(18)19/h2-10,12H,1,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCXDNHATGXDNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[(5-methylthiophen-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2537080.png)


![2-(4-nitrophenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B2537086.png)


![2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2537092.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(ethylthio)benzamide](/img/structure/B2537094.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate](/img/structure/B2537097.png)
![4-{5-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2537098.png)
![[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2537099.png)
![3-((4-bromophenyl)sulfonyl)-N-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2537100.png)
